[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate
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Overview
Description
[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired boronate ester . The reaction conditions often include the use of a transition metal catalyst, such as palladium or platinum, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alkene.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Alkenes.
Substitution: Biaryl compounds.
Scientific Research Applications
[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which [(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate various chemical transformations, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling . The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate is unique due to its specific structural features, such as the presence of an acetate group and a dioxaborolane ring. These features confer distinct reactivity and stability, making it a valuable compound in various chemical processes .
Properties
CAS No. |
581802-23-5 |
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Molecular Formula |
C14H25BO4 |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] acetate |
InChI |
InChI=1S/C14H25BO4/c1-12(16)17-11-9-7-6-8-10-15-18-13(2,3)14(4,5)19-15/h8,10H,6-7,9,11H2,1-5H3/b10-8+ |
InChI Key |
MIEPBHXRIWUJIH-CSKARUKUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCOC(=O)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCOC(=O)C |
Origin of Product |
United States |
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